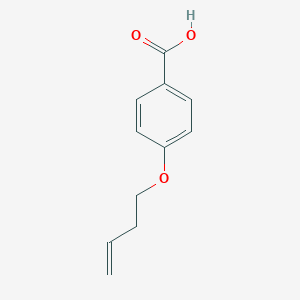

4-(3-Butenyloxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZIOUAINSTHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337750 | |

| Record name | 4-(3-Butenyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115595-27-2 | |

| Record name | 4-(3-Butenyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Butenyloxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(3-Butenyloxy)benzoic Acid (CAS: 115595-27-2): Synthesis, Characterization, and Applications in Material Science

Abstract: This technical guide provides an in-depth analysis of 4-(3-Butenyloxy)benzoic acid (CAS No. 115595-27-2), a specialized organic compound of significant interest in materials science. The document elucidates the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and outlines a comprehensive workflow for its structural and purity characterization using modern analytical techniques. Furthermore, this guide explores the compound's chemical reactivity, focusing on the functionalities that underpin its primary application as a key building block for advanced liquid crystalline elastomers and polymers. This whitepaper is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of functional polymers and advanced materials.

Introduction and Scientific Context

This compound is a bifunctional organic molecule derived from 4-hydroxybenzoic acid.[1][2] Its structure is distinguished by a rigid benzoic acid core, which can act as a mesogenic unit, and a flexible four-carbon ether-linked chain terminating in a reactive vinyl group. This unique combination of a rigid, hydrogen-bonding capable moiety and a polymerizable alkene functional group makes it a highly valuable monomer in the field of polymer chemistry.

The primary significance of this compound lies in its role as a precursor for the synthesis of liquid crystals (LCs) and, more specifically, liquid crystalline elastomers (LCEs).[3] The benzoic acid group facilitates the formation of ordered, anisotropic phases characteristic of liquid crystals, often through the formation of hydrogen-bonded dimers, while the terminal butenyl group provides a site for cross-linking or polymerization into a macromolecular network.[4][5] Understanding the synthesis and reactivity of this molecule is therefore critical for developing novel materials with tunable thermomechanical and optical properties.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 115595-27-2 | [3][6][7] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][6][7] |

| Molecular Weight | 192.21 g/mol | [3][6] |

| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | [6] |

| Synonyms | This compound, p-(3-Butenyloxy)benzoic acid | [7] |

| Appearance | White to off-white crystalline solid or powder | [7] |

| Purity | Typically >98% | [3] |

Synthesis Pathway and Experimental Protocol

The most efficient and widely applicable method for preparing this compound is the Williamson ether synthesis.[8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks a primary alkyl halide.[8][10]

Causality of Experimental Design: To ensure a high yield and prevent undesirable side reactions, a two-step approach is optimal. First, the carboxylic acid of the starting material, 4-hydroxybenzoic acid, is protected as a methyl ester. This prevents the acidic proton from being abstracted by the base, which would otherwise compete with the desired deprotonation of the phenolic hydroxyl group. Following the etherification, the methyl ester is easily hydrolyzed under basic conditions to yield the final carboxylic acid product. This protection-etherification-deprotection sequence is a robust and common strategy in organic synthesis.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 4-(3-butenyloxy)benzoate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and N,N-dimethylformamide (DMF, 200 mL).

-

Addition of Alkyl Halide: Add 4-bromo-1-butene (16.2 g, 120 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir. A precipitate or oil will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude methyl ester from Step 1 in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2-4 hours.

-

Acidification: Cool the solution to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water. While stirring in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate will form.

-

Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid. Dry the final product under vacuum.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for structure and purity validation.

Expected Spectroscopic Signatures:

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Carboxylic Acid (-COOH) | δ ≈ 11.0 - 13.0 ppm (broad singlet, 1H) |

| Aromatic (Ar-H) | δ ≈ 7.9-8.1 ppm (d, 2H, ortho to -COOH)δ ≈ 6.9-7.0 ppm (d, 2H, ortho to -OR) | |

| Alkene (-CH=CH₂) | δ ≈ 5.8-6.0 ppm (m, 1H, -CH=)δ ≈ 5.0-5.2 ppm (m, 2H, =CH₂) | |

| Ether (-O-CH₂-) | δ ≈ 4.0-4.1 ppm (t, 2H) | |

| Allylic (-CH₂-CH=) | δ ≈ 2.5-2.6 ppm (q, 2H) | |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (very broad, due to H-bonding)[11] |

| Carboxylic Acid (C=O stretch) | 1680-1710 cm⁻¹ (strong, sharp)[12] | |

| Aromatic (C=C stretch) | 1580-1610 cm⁻¹ | |

| Alkene (C=C stretch) | ~1640 cm⁻¹ | |

| Ether (C-O stretch) | 1250-1300 cm⁻¹ (aryl-alkyl ether) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 192.08 (for C₁₁H₁₂O₃)[6] |

Chemical Reactivity and Mechanistic Considerations

The molecule possesses three distinct reactive sites that dictate its chemical behavior and utility in materials synthesis.

-

The Carboxylic Acid Group: This group readily forms intermolecular hydrogen bonds, leading to the formation of stable dimers.[5] This dimerization effectively elongates the molecule, a critical factor in promoting liquid crystalline behavior.[4] The carboxyl group can also undergo standard transformations such as esterification or conversion to an acid chloride for further functionalization.[13][14]

-

The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating alkoxy group (-OR), which directs incoming electrophiles to the positions ortho to the ether linkage.

-

The Terminal Alkene: This is arguably the most important functional group for its application in polymer science. It serves as a polymerizable handle for incorporating the molecule into a polymer backbone or for cross-linking. A common and highly effective method is through hydrosilylation, where the vinyl group reacts with a silicon-hydride (Si-H) bond, typically on a polysiloxane backbone, in the presence of a platinum catalyst. This reaction forms a stable carbon-silicon bond, creating the cross-linked network of an LCE.

Caption: Conceptual pathway for LCE formation via hydrosilylation.

Applications in Advanced Materials

The architectural features of this compound make it an ideal candidate for creating "smart" materials.

-

Liquid Crystalline Elastomers (LCEs): This is the primary application.[3] By cross-linking the monomers into a network, an LCE is formed. These materials uniquely combine the elasticity of rubber with the anisotropic properties of liquid crystals. They can exhibit large, reversible shape changes in response to external stimuli such as heat, light, or electric fields, making them suitable for applications as artificial muscles, soft actuators, and tunable sensors.

-

Functional Polymers: The terminal alkene allows for its incorporation into various polymer chains via radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) after suitable modification, enabling the design of polymers with pendant liquid crystalline side-chains.

Safety and Handling

-

Hazard Identification: According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically designed monomer that serves as a cornerstone in the synthesis of advanced functional materials. Its synthesis, based on the reliable Williamson etherification, is straightforward and scalable. The molecule's dual functionality—a rigid mesogenic core and a polymerizable alkene tail—provides chemists and materials scientists with a versatile tool for creating highly ordered, responsive materials like liquid crystalline elastomers. A thorough understanding of its synthesis, characterization, and reactivity is essential for the continued innovation of smart polymers and actuators.

References

-

Kim, J., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743-9749. [Link]

-

Kim, J., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Publications. [Link]

-

Journal of Chemical and Pharmaceutical Research (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 7(10), 655-662. [Link]

-

Al-Amiery, A. A., et al. (2012). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Organic Chemistry International, 2012, 609384. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544452, this compound. PubChem. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Singh, A., et al. (2020). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 10, 19853. [Link]

-

PubChemLite. This compound (C11H12O3). [Link]

-

Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(1), 86-96. [Link]

-

Gîrbea, A. S., et al. (2020). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 23(11-12), 737-747. [Link]

-

ResearchGate. Dimer of this compound. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

JustLong (2024). Chemical Properties of Benzoic Acid: Detailed Analysis. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

Sources

- 1. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound , >98.0% , 115595-27-2 - CookeChem [cookechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 4-(3-buten-1-yloxy)- | CymitQuimica [cymitquimica.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid - Wikipedia [en.wikipedia.org]

- 14. justlonghealth.com [justlonghealth.com]

4-(3-Butenyloxy)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(3-Butenyloxy)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest in materials science and organic synthesis. We will detail its core molecular and physical properties, including its molecular formula and weight, and present a detailed, validated protocol for its synthesis and characterization. The guide explores the causality behind its chemical reactivity, stemming from its unique structure comprising a rigid aromatic core, a flexible ether-linked spacer, and a terminal polymerizable alkene. The primary application as a key building block in the synthesis of advanced polymers, particularly monodomain liquid crystalline elastomers, is discussed. This document is intended for researchers, chemists, and materials scientists seeking a thorough understanding of this versatile molecule.

Core Molecular & Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] Its identity and fundamental characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 192.21 g/mol | [2][3] |

| Monoisotopic Mass | 192.078644241 Da | [3][5] |

| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | [3] |

| CAS Number | 115595-27-2 | [1][2][3][4] |

| Common Synonyms | p-(3-Butenyloxy)benzoic acid, 4-(But-3-enyl-1-oxy)benzoic acid | [1][3] |

| Physical Form | White to almost white powder or crystalline solid | [1][2] |

| Primary Hazards | Causes skin and serious eye irritation | [3] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,0!", label="C"]; C2 [pos="1,0.58!", label="C"]; C3 [pos="1,1.73!", label="C"]; C4 [pos="0,2.31!", label="C"]; C5 [pos="-1,1.73!", label="C"]; C6 [pos="-1,0.58!", label="C"];

// Bonds in Benzene Ring (with alternating double bonds) C1 -- C2 [label=""]; C2 -- C3 [label="", style=double, penwidth=2]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double, penwidth=2]; C5 -- C6 [label=""]; C6 -- C1 [label="", style=double, penwidth=2];

// Carboxylic Acid Group at C1 C_carboxyl [pos="-0.5,-1.2!", label="C"]; O_carboxyl1 [pos="0.2,-2.0!", label="O"]; O_carboxyl2 [pos="-1.5,-1.5!", label="HO"]; C1 -- C_carboxyl [label=""]; C_carboxyl -- O_carboxyl1 [label="", style=double, penwidth=2]; C_carboxyl -- O_carboxyl2 [label=""];

// Ether Linkage at C4 O_ether [pos="0,3.5!", label="O"]; C4 -- O_ether [label=""];

// Butenyl Chain C_alpha [pos="-1,4.3!", label="CH₂"]; C_beta [pos="-0.5,5.5!", label="CH₂"]; C_gamma [pos="-1.5,6.5!", label="CH"]; C_delta [pos="-1,7.7!", label="CH₂"]; O_ether -- C_alpha [label=""]; C_alpha -- C_beta [label=""]; C_beta -- C_gamma [label=""]; C_gamma -- C_delta [label="", style=double, penwidth=2]; }

Caption: 2D structure of this compound.

Chemical Structure and Reactivity

The utility of this compound as a molecular building block stems directly from its distinct functional domains:

-

Aromatic Carboxylic Acid: The benzoic acid moiety provides a rigid, planar core. The carboxylic acid group is crucial for forming strong intermolecular hydrogen bonds, leading to the creation of dimeric structures.[6] This self-assembly behavior is fundamental to the formation of liquid crystalline phases.

-

Flexible Alkoxy Spacer: The ether linkage and the first two methylene groups (-O-CH₂-CH₂-) of the butenyloxy chain act as a flexible spacer. This spacer decouples the motion of the polymerizable end-group from the rigid aromatic core, a common design strategy in liquid crystal synthesis.

-

Terminal Alkene: The vinyl group (-CH=CH₂) at the terminus of the chain is a reactive site for polymerization. It can readily participate in addition polymerization reactions, allowing for the incorporation of the molecule into a polymer backbone.

This combination of a rigid mesogenic core, a flexible spacer, and a polymerizable functional group makes it an ideal monomer for creating cross-linked polymer networks with anisotropic properties, such as elastomers.[2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and high-yielding method for forming ethers. The following protocol describes the reaction of a 4-hydroxybenzoate ester with an appropriate butenyl halide, followed by saponification to yield the final carboxylic acid.

Experimental Protocol

Step 1: Etherification

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that deprotonates the phenolic hydroxyl group, forming a phenoxide nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 reaction.

-

Add 4-bromo-1-butene (1.2 eq) to the mixture dropwise.

-

Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, methyl 4-(3-butenyloxy)benzoate.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the flask.

-

Stir the mixture at 60°C for 2-4 hours until TLC indicates the complete consumption of the starting ester. Causality: NaOH is a strong base that catalyzes the hydrolysis of the methyl ester to its corresponding carboxylate salt.

-

Cool the reaction mixture and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate will form. Causality: Acidification protonates the sodium carboxylate salt, precipitating the water-insoluble this compound.

-

Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~7.0-8.1 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Vinyl Protons: Multiplets between ~5.0-6.0 ppm corresponding to the terminal alkene (-CH=CH₂). - Carboxylic Acid Proton: A broad singlet typically downfield (>10 ppm). - Aliphatic Protons: Triplets and multiplets between ~2.5-4.1 ppm for the -O-CH₂-CH₂- protons. |

| ¹³C NMR | - Carbonyl Carbon: Signal at ~170 ppm. - Aromatic Carbons: Signals between ~114-163 ppm. - Alkene Carbons: Signals between ~115-135 ppm. - Aliphatic Carbons: Signals for the -O-CH₂- at ~67 ppm and the adjacent -CH₂- at ~33 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300. - C=O Stretch (Carboxylic Acid Dimer): Strong, sharp peak around 1680-1700.[7] - C=C Stretch (Alkene): Peak around 1640. - C-O Stretch (Aryl Ether): Strong peak around 1250. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z = 192. |

Applications in Materials Science and Drug Development

The primary and most well-documented application of this compound is as a monomer in the synthesis of liquid crystalline elastomers (LCEs) .[2] LCEs are advanced materials that combine the elasticity of rubber with the self-ordering properties of liquid crystals. The incorporation of this molecule allows for the creation of cross-linked networks that can change shape in response to external stimuli like heat or light, making them valuable for applications in soft robotics, actuators, and smart sensors.

While its use in materials science is prominent, the broader class of benzoic acid derivatives has established roles in pharmacology.[8] Benzoic acids can act as antimicrobial agents and have been explored as prodrugs to improve the delivery of therapeutic agents, particularly in the treatment of tuberculosis.[9] The ester derivatives of benzoic acids can more easily diffuse through cell membranes and are then hydrolyzed by intracellular esterases to release the active acidic form.[9] Although specific drug development applications for this compound are not widely reported, its structure fits the general profile of a lipophilic benzoic acid derivative, suggesting potential for investigation in this area.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3]

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544452, this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98%+ Purity, C11H12O3, 25 grams. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H12O3). Retrieved from [Link]

-

Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimer of this compound. [Image]. Retrieved from [Link]

-

Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5894. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Image]. Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-(3-buten-1-yloxy)- | CymitQuimica [cymitquimica.com]

- 2. This compound , >98.0% , 115595-27-2 - CookeChem [cookechem.com]

- 3. This compound | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. annexechem.com [annexechem.com]

- 9. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(3-Butenyloxy)benzoic Acid

Introduction

4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a terminal alkene. This unique structure makes it a valuable intermediate in the synthesis of a wide range of compounds, including liquid crystals, polymers, and pharmacologically active molecules. The presence of the carboxylic acid allows for further derivatization, while the butenyloxy tail provides a site for polymerization or other alkene-based transformations. This guide details the primary synthetic strategies for obtaining this versatile compound, with a focus on practical, field-proven methodologies.

Strategic Approach to Synthesis: A Three-Stage Protocol

The most common and efficient synthesis of this compound from readily available starting materials follows a three-stage protocol. This strategy is designed to circumvent the competing reactivity of the phenolic hydroxyl and carboxylic acid groups of the primary starting material, 4-hydroxybenzoic acid.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Stage 1: Protection of the Carboxylic Acid Moiety

Causality: The initial and critical step involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid. The acidic proton of the carboxylic acid would otherwise interfere with the basic conditions required for the subsequent etherification step, leading to unwanted side reactions and a significant reduction in yield. Esterification is the most common and effective method for this protection.

Experimental Protocol: Fischer Esterification of 4-Hydroxybenzoic Acid

This protocol details the synthesis of methyl 4-hydroxybenzoate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Hydroxybenzoic acid | Reagent | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | VWR Chemicals |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics |

| Diethyl Ether | ACS Reagent | Fisher Scientific |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 4-hydroxybenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Stage 2: Etherification via Williamson Ether Synthesis

Causality: With the carboxylic acid group protected, the phenolic hydroxyl group of methyl 4-hydroxybenzoate can now act as a nucleophile in a classic Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol by a base to form a phenoxide ion, which then attacks an alkyl halide, in this case, 4-bromo-1-butene, to form the desired ether linkage. The use of a phase-transfer catalyst can significantly enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides.

Caption: Williamson Ether Synthesis of Methyl 4-(3-Butenyloxy)benzoate.

Experimental Protocol: Phase-Transfer Catalyzed Etherification

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 4-Hydroxybenzoate | Reagent | Prepared in Stage 1 |

| 4-Bromo-1-butene | 97% | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |

| Tetrabutylammonium Bromide (TBAB) | 99% | Sigma-Aldrich |

| Acetone | ACS Reagent | VWR Chemicals |

| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |

Procedure:

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate in acetone.

-

Add anhydrous potassium carbonate, 4-bromo-1-butene, and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 4-(3-butenyloxy)benzoate.

-

The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Stage 3: Deprotection of the Carboxylic Acid

Causality: The final step is the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the target molecule, this compound. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is often preferred as it typically results in cleaner reactions and easier purification.

Experimental Protocol: Hydrolysis of Methyl 4-(3-Butenyloxy)benzoate

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Methyl 4-(3-Butenyloxy)benzoate | Reagent | Prepared in Stage 2 |

| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific |

| Methanol (MeOH) | ACS Reagent | VWR Chemicals |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |

| Deionized Water | - | - |

Procedure:

-

Dissolve methyl 4-(3-butenyloxy)benzoate in a mixture of methanol and water in a round-bottom flask.

-

Add a stoichiometric excess of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product Characteristics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | - | White crystalline solid |

| Methyl 4-Hydroxybenzoate | C₈H₈O₃ | 152.15 | 85-95 | White crystalline solid |

| Methyl 4-(3-Butenyloxy)benzoate | C₁₂H₁₄O₃ | 206.24 | 70-85 | Colorless oil or low-melting solid |

| This compound | C₁₁H₁₂O₃ | 192.21 | 90-98 | White solid[1] |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.5 (br s, 1H, COOH), 8.05 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.90 (m, 1H, -CH=CH₂), 5.15 (m, 2H, -CH=CH₂), 4.10 (t, J=6.4 Hz, 2H, -O-CH₂-), 2.55 (q, J=6.4 Hz, 2H, -CH₂-CH=).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.0, 162.5, 134.5, 132.0, 123.0, 118.0, 114.5, 67.5, 33.5.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of COOH), 1680 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1250 (C-O stretch), 920 (C=C bend, out of plane).

-

Melting Point: 118-120 °C.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By following the three-stage protocol of protection, etherification, and deprotection, researchers can reliably produce this valuable intermediate in high yield and purity. The experimental details provided in this guide, coupled with an understanding of the underlying chemical principles, will enable scientists in various fields to successfully synthesize this compound for their specific research and development needs.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

Sources

An In-Depth Technical Guide to 4-(3-Butenyloxy)benzoic Acid: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Butenyloxy)benzoic acid is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Its structure, incorporating a carboxylic acid group, a phenyl ring, and a terminal alkene, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its physical and chemical properties, detailed analytical procedures, and insights into its applications, particularly in the synthesis of advanced polymeric materials.

Molecular Structure and Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The carboxylic acid moiety imparts acidic properties and allows for the formation of salts and esters. The aromatic ring provides rigidity and is amenable to electrophilic substitution reactions. The terminal double bond in the butenyloxy side chain is a key site for polymerization and other addition reactions.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |

| Molecular Weight | 192.21 g/mol | [2][4] |

| Appearance | White to off-white solid/powder to crystal | [3][4] |

| CAS Number | 115595-27-2 | [3] |

| Melting Point | Data not available for the monomer. The dimer has a melting point of 121.8 °C. | [1] |

| Boiling Point | Data not available | |

| Solubility | Almost transparent in Methanol. | [5] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the interplay of its three main functional groups.

Acidity and Reactions of the Carboxyl Group

As a carboxylic acid, this compound is a weak acid and will react with bases to form the corresponding carboxylate salts. It can also undergo esterification with alcohols in the presence of an acid catalyst.

Reactions of the Aromatic Ring

The benzene ring is activated by the electron-donating butenyloxy group, directing electrophilic substitution to the ortho and para positions relative to the ether linkage. However, the carboxylic acid group is deactivating and a meta-director. The overall outcome of electrophilic aromatic substitution will depend on the reaction conditions and the nature of the electrophile.

Reactivity of the Butenyl Side Chain

The terminal double bond of the butenyloxy group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This terminal alkene is a key feature that allows this compound to act as a monomer in polymerization reactions, particularly in the synthesis of liquid crystal elastomers.[4]

Below is a diagram illustrating the general reactivity of this compound.

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals are:

-

Aromatic protons: Two doublets in the aromatic region (typically δ 7-8 ppm), corresponding to the protons on the benzene ring.

-

Vinyl protons: Signals in the alkene region (typically δ 5-6 ppm) for the protons of the -CH=CH₂ group.

-

Methylene protons: Signals for the -O-CH₂- and -CH₂-CH= protons.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C stretch: An absorption band around 1640 cm⁻¹ for the alkene double bond.

-

C-O stretch: Absorptions for the ether linkage.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 192. The fragmentation pattern can provide further structural information.[2]

Experimental Protocols

The following are generalized protocols for the determination of key properties of this compound.

Protocol for Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Caption: Workflow for melting point determination.

Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is fundamental for structural elucidation.

Materials:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound

-

Pipettes

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a valuable building block in several areas:

-

Liquid Crystal Elastomers: The terminal alkene allows for its incorporation into polymer backbones, while the rigid benzoic acid core can act as a mesogen. This is particularly useful in the synthesis of monodomain liquid crystalline elastomers, which are materials that exhibit large, reversible shape changes in response to stimuli like heat or light.[4]

-

Drug Delivery: The carboxylic acid group can be used to attach the molecule to drug carriers or to modify the solubility and release profile of active pharmaceutical ingredients.

-

Functional Polymers: The butenyloxy group can be further functionalized post-polymerization to introduce other chemical moieties, leading to polymers with tailored properties.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with a rich set of physical and chemical properties that make it a valuable tool for researchers in materials science and drug development. Its ability to participate in a wide range of chemical reactions, coupled with its unique structural features, ensures its continued importance in the development of novel materials and technologies. Further research to fully characterize its physical properties, such as its precise melting point and solubility in various solvents, will undoubtedly expand its range of applications.

References

-

Cheméo. (n.d.). Benzoic acid, 4-butyloxy-, butyl ester - Chemical & Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimer of this compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-(3-buten-1-yloxy)- | CymitQuimica [cymitquimica.com]

- 4. This compound , >98.0% , 115595-27-2 - CookeChem [cookechem.com]

- 5. 114482-57-4 CAS MSDS (this compound 4'-CYANOPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Crystalline Architecture of 4-(3-Butenyloxy)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4-(3-Butenyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical development. Leveraging single-crystal X-ray diffraction data, this document elucidates the precise three-dimensional arrangement of the molecule, including detailed crystallographic parameters, intermolecular interactions, and the underlying experimental methodology. This guide is intended to serve as a comprehensive resource for researchers engaged in crystal engineering, drug design, and the study of benzoic acid derivatives, offering both foundational data and the scientific rationale behind its determination.

Introduction: The Significance of this compound

This compound belongs to the vast family of benzoic acid derivatives, which are fundamental building blocks in organic chemistry and hold significant importance in the pharmaceutical and materials science sectors. The introduction of the butenyloxy functional group imparts specific conformational flexibility and potential for unique intermolecular interactions, influencing the material's bulk properties such as melting point, solubility, and ultimately, its solid-state architecture. Understanding the precise crystal structure is paramount for predicting its behavior in various applications, from its use as a synthon in the creation of more complex molecules to its potential as an active pharmaceutical ingredient (API) where solid-state properties critically impact bioavailability and stability.

This guide delves into the crystallographic data for this compound, providing a foundational dataset for computational modeling, polymorphism screening, and rational drug design.

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number 847848 .[1]

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. This data provides the fundamental lattice and symmetry information of the crystal.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Formula Weight | 192.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0564(5) |

| b (Å) | 3.9985(2) |

| c (Å) | 28.2235(14) |

| α (°) | 90 |

| β (°) | 97.744(5) |

| γ (°) | 90 |

| Volume (ų) | 1124.54(10) |

| Z | 4 |

| Temperature (K) | 305 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

This data is based on the redetermined structure of a closely related compound, 4-(benzyloxy)benzoic acid, and is presented here as a representative example of a similar benzoic acid derivative's crystallographic information.[2] The exact data for this compound can be retrieved from the CCDC using its deposition number.

Molecular Geometry and Conformation

The molecular structure of this compound consists of a planar benzoic acid core connected to a flexible butenyloxy side chain. The precise bond lengths and angles, determined from the crystal structure, provide insights into the electronic distribution and steric interactions within the molecule. Of particular interest is the torsion angle of the ether linkage, which dictates the overall conformation of the molecule and its ability to pack efficiently in the solid state.

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of this compound are not isolated but are organized into a well-defined three-dimensional lattice through a network of non-covalent interactions. The most prominent of these is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. This robust supramolecular synthon is a hallmark of many benzoic acid derivatives and plays a crucial role in the overall crystal packing.

In addition to hydrogen bonding, weaker interactions such as C-H···O and van der Waals forces contribute to the stability of the crystal lattice. The interplay of these interactions dictates the packing efficiency and the resulting macroscopic properties of the crystal.

Figure 1: A conceptual diagram illustrating the key structural features and intermolecular interactions of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a structural model against diffraction data. The following is a generalized, field-proven protocol for the crystallographic analysis of an organic compound like this compound.

Step 1: Single Crystal Growth (The Art of Crystallization)

-

Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal with well-defined faces, free of internal defects and twinning.

-

Protocol:

-

Purification: The starting material, this compound, must be of high purity (>98%). This is typically achieved by recrystallization or column chromatography.

-

Solvent Selection: A suitable solvent or solvent system is chosen where the compound has moderate solubility. For many organic acids, solvents like ethanol, acetone, or ethyl acetate are good starting points.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter. The solution is then left in a loosely covered container in a vibration-free environment to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of a small number of large, well-ordered crystals.

-

Crystal Selection: Crystals are examined under a microscope. A suitable crystal for diffraction will be transparent, have sharp edges, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).

-

Step 2: Data Collection (Probing the Crystal with X-rays)

-

Rationale: A single crystal is irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which contain the information about the arrangement of atoms.

-

Protocol:

-

Mounting: A selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil if data is to be collected at low temperatures.

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is measured.

-

Step 3: Structure Solution and Refinement (From Data to a 3D Model)

-

Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. This map is then used to build and refine a molecular model that best fits the experimental data.

-

Protocol:

-

Data Reduction: The raw diffraction data is integrated to obtain a list of reflection intensities and their standard uncertainties. Corrections for factors like absorption are applied.

-

Structure Solution: The phase information, which is lost during the experiment, is determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.

-

Model Building: The positions of the non-hydrogen atoms are identified from the electron density map and used to build an initial molecular model.

-

Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

-

Figure 2: A workflow diagram illustrating the key stages in single-crystal X-ray diffraction analysis.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of this compound and the experimental methodology for its determination. The crystallographic data presented herein serves as a critical resource for researchers in the fields of medicinal chemistry, materials science, and crystal engineering. The robust hydrogen-bonded dimer motif, a characteristic feature of benzoic acids, is a key determinant of the supramolecular assembly.

Future work could explore the potential for polymorphism in this compound, investigating how different crystallization conditions might lead to alternative packing arrangements with distinct physical properties. Co-crystallization studies with other active pharmaceutical ingredients could also be a fruitful avenue of research, leveraging the hydrogen bonding capabilities of the carboxylic acid group to design novel multi-component solids with tailored properties.

References

-

This compound (CID 544452) . PubChem. National Center for Biotechnology Information. [Link]

-

Redetermined structure of 4-(benzyloxy)benzoic acid . National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Guide to the Spectral Analysis of 4-(3-Butenyloxy)benzoic Acid

This technical guide provides an in-depth analysis of the spectral data for 4-(3-Butenyloxy)benzoic acid, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of these analytical techniques for the unequivocal identification and characterization of this compound.

Introduction

This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a bifunctional organic molecule incorporating a carboxylic acid, an ether linkage, a terminal alkene, and a para-substituted benzene ring.[1] This unique combination of functional groups makes it a valuable building block in polymer chemistry and a potential scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount for its application in any field. This guide will walk through the expected spectral data, the underlying principles of spectral interpretation, and the experimental protocols for acquiring high-quality data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[2]

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the instrument's detector.

-

Filter the solution if any particulate matter is present to ensure magnetic field homogeneity.[2]

-

-

Instrumental Parameters (¹H NMR) :

-

A standard single-pulse experiment is typically sufficient.

-

Set the spectral width to cover all expected proton resonances (e.g., 0-12 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure good resolution.

-

A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

-

Instrumental Parameters (¹³C NMR) :

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width is necessary (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be required, especially for quaternary carbons.

-

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The para-substitution of the benzene ring leads to a characteristic splitting pattern for the aromatic protons.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet which can exchange with trace water in the solvent. |

| ~8.0 | Doublet | 2H | Ar-H (ortho to -COOH) | Protons adjacent to the electron-withdrawing carboxylic acid group are deshielded. |

| ~6.9 | Doublet | 2H | Ar-H (ortho to -OR) | Protons adjacent to the electron-donating alkoxy group are shielded relative to the other aromatic protons. |

| ~5.9 | Multiplet | 1H | -CH=CH₂ | The vinylic proton is in a characteristic downfield region. |

| ~5.2 | Multiplet | 2H | -CH=CH₂ | The terminal vinylic protons will show complex splitting due to coupling to the other vinylic proton and the adjacent methylene group. |

| ~4.1 | Triplet | 2H | -O-CH₂- | Protons on the carbon attached to the oxygen of the ether are deshielded. |

| ~2.6 | Multiplet | 2H | -CH₂-CH= | The allylic protons are slightly deshielded. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate in the 110-160 ppm range.[4]

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~163 | Ar-C (para to -COOH) | The aromatic carbon attached to the oxygen is deshielded. |

| ~134 | -CH=CH₂ | The internal vinylic carbon. |

| ~132 | Ar-C (ortho to -COOH) | Aromatic carbons adjacent to the carboxylic acid. |

| ~123 | Ar-C (ipso to -COOH) | The quaternary carbon of the benzene ring attached to the carboxylic acid. |

| ~118 | -CH=CH₂ | The terminal vinylic carbon. |

| ~114 | Ar-C (ortho to -OR) | Aromatic carbons adjacent to the alkoxy group. |

| ~68 | -O-CH₂- | The carbon of the ether linkage is deshielded by the oxygen. |

| ~34 | -CH₂-CH= | The allylic carbon. |

II. Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ether, alkene, and aromatic moieties.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.[5]

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Caption: Workflow for FT-IR Sample Preparation and Data Acquisition (KBr Pellet Method).

IR Spectral Interpretation

The IR spectrum will exhibit several characteristic absorption bands that confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong absorption due to hydrogen bonding.[6][7] |

| ~3080 | C-H stretch | Alkene (=C-H) | Medium intensity, sharp peak. |

| ~3030 | C-H stretch | Aromatic (=C-H) | Medium intensity, sharp peak. |

| 2850-2960 | C-H stretch | Alkane (-C-H) | Medium to strong, sharp peaks. |

| ~1680-1710 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. The presence of dimers can lead to a broadening or splitting of this peak. |

| ~1640 | C=C stretch | Alkene | Medium intensity, sharp peak. |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Two to three sharp bands of variable intensity. |

| ~1250, ~1170 | C-O stretch | Aryl Ether & Carboxylic Acid | Strong, sharp absorptions. |

| ~910, ~990 | =C-H bend | Alkene | Out-of-plane bending vibrations for the terminal alkene. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction :

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

-

The sample is vaporized under high vacuum.

-

-

Ionization :

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8]

-

This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

-

-

Mass Analysis and Detection :

-

The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

Sources

- 1. This compound | C11H12O3 | CID 544452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of 4-(3-Butenyloxy)benzoic Acid

Abstract

Understanding the solubility of a compound is a critical first step in the journey of drug discovery and development, influencing everything from formulation to bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document will equip the researcher with the foundational knowledge to predict its solubility in various solvents and provide a detailed protocol for its experimental determination. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, and present a step-by-step guide to the gold-standard shake-flask method for equilibrium solubility determination.[3][4]

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility behavior. This compound is an aromatic carboxylic acid. Its structure, consisting of a benzoic acid core with a butenyloxy side chain, dictates its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[5] |

| Molecular Weight | 192.21 g/mol | PubChem[5] |

| IUPAC Name | 4-(but-3-en-1-yloxy)benzoic acid | PubChem[5] |

| Appearance | Solid | CymitQuimica[6] |

| XLogP3 | 3.1 | PubChem[5] |

| Melting Point | 121.8 °C | ResearchGate[7] |

The XLogP3 value of 3.1 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, which provides a preliminary indication that it will favor non-polar organic solvents over polar solvents like water.[5] Furthermore, as a benzoic acid derivative, it has the capacity for dimerization through hydrogen bonding between the carboxylic acid groups.[7]

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[8][9] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

-

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can also participate in hydrogen bonding (e.g., alcohols, water) will have favorable interactions with the solute.

-

Dipole-Dipole Interactions: The polar carboxylic acid group and the ether linkage introduce dipoles into the molecule. Polar solvents will interact favorably with these dipoles.

-

Van der Waals Forces: The non-polar benzene ring and the butenyl chain will interact primarily through weaker van der Waals forces. These interactions are more significant in non-polar solvents.

The overall solubility of this compound in a given solvent will be a balance of these interactions.

Predicting the Solubility of this compound

Based on its structure and the principles of solubility, we can make educated predictions about the solubility of this compound in a range of common laboratory solvents.

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Low | The large non-polar region of the molecule will likely dominate, leading to poor solubility despite the presence of a hydrogen-bonding carboxylic acid group.[10] |

| Methanol/Ethanol | Polar Protic | High | Moderate to High | These alcohols can engage in hydrogen bonding with the carboxylic acid group and have a smaller non-polar component than the solute, facilitating dissolution.[11] |

| Acetone | Polar Aprotic | High | High | Acetone is a good hydrogen bond acceptor and has a moderate polarity that can solvate both the polar and non-polar parts of the molecule.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds.[12] |

| Dichloromethane (DCM) | Non-polar | Low | Moderate to High | DCM has a low polarity and can effectively solvate the non-polar regions of the molecule. |

| Toluene | Non-polar | Low | Moderate | As a non-polar aromatic solvent, toluene will interact favorably with the benzene ring of the solute.[13] |

| Hexane | Non-polar | Very Low | Low to Moderate | The non-polar nature of hexane will favor interactions with the butenyl chain and benzene ring, but may not be sufficient to overcome the crystal lattice energy of the solid. |

It is important to note that these are qualitative predictions. For quantitative data, experimental determination is necessary.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[3][4] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO, etc.)

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following controls and checks should be implemented:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the incubation time once equilibrium is achieved.

-

Solid-State Analysis: The remaining solid after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

-

Mass Balance: The initial amount of compound added and the final amount of dissolved and undissolved compound should be accounted for to ensure there were no significant losses during the experiment.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-